3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A two-step mechanism is often proposed for these reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C6H2BrCl2NO4S/c7-4-1-3 (10 (11)12)2-5 (6 (4)8)15 (9,13)14/h1-2H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product .Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride in chemical reactions typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product .
Properties
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFYTRLOVELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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